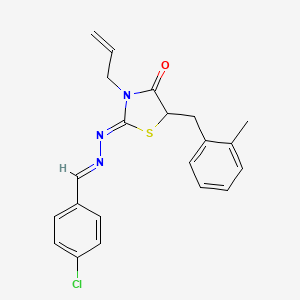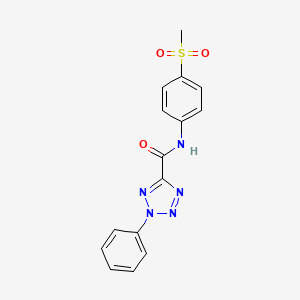
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as sulfonamides, which are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of a molecular additive 2-(4-(methylsulfonyl)phenyl)ethylamine, which reduces defect-mediated non-radiative recombination in perovskite films and suppresses interfacial luminescence quenching in the devices .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition and Antioxidant Activity
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide and its derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. This research aligns with efforts to address long-term diabetic complications. While some tetrazole, methylsulfonylamine, and isoxazolidin-3-one phenylsulfonamide derivatives did not exhibit significant ARI activity, the focus has been on exploring bioisosteric replacements and enhancing the antioxidant potential of these compounds. This work underscores the compound's relevance in managing diabetic complications through enzymatic inhibition and oxidative stress mitigation (P. Alexiou, V. Demopoulos, 2010).
Synthesis and Utility in Organic Synthesis
The compound has also been utilized in organic synthesis processes. For example, it serves as a precursor in the synthesis of dihydropyrazole and its subsequent use in preparing 3,3-diarylacrylonitrile. This work demonstrates the compound's versatility in organic chemistry, offering efficient pathways for synthesizing complex structures, which could have implications in material science, pharmaceuticals, and more (Yuanxun Zhu, S. Wen, Guangwei Yin, D. Hong, P. Lu, Yanguang Wang, 2011).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have provided insights into the compound's interaction with biological targets, such as cyclooxygenase enzymes. Although some studies have shown that derivatives of this compound do not inhibit cyclooxygenase-1 or -2 enzymes significantly, these investigations contribute to our understanding of molecular interactions and the search for new therapeutic agents. The detailed analysis of molecular structure through X-ray crystallography and docking studies enhances the comprehension of structure-activity relationships (B. Al-Hourani, M. El‐Barghouthi, W. Al-Awaida, R. McDonald, I. Fattash, Fatima El Soubani, K. Matalka, F. Wuest, 2020).
Structural and Functional Characterization
Further investigations into the compound's structural and functional characteristics have been performed, including X-ray crystallography to determine the molecular structure and docking studies to explore interactions within biological systems. These studies are crucial for the development of new therapeutic agents, offering a foundation for the design of molecules with improved efficacy and selectivity (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24(22,23)13-9-7-11(8-10-13)16-15(21)14-17-19-20(18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCQVHSUQPRAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
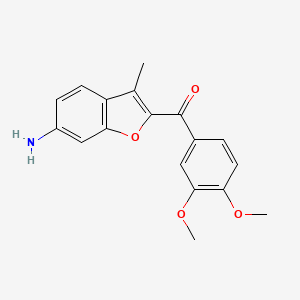


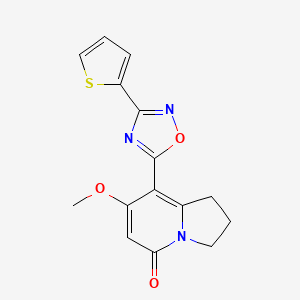
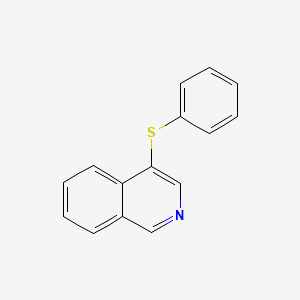
![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2602544.png)
![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)



![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
